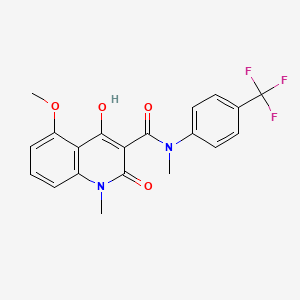

![molecular formula C23H21N5O3 B611240 6-(1H-吲哚-4-基)-8-甲氧基-1-甲基-4H-[1,2,4]三唑并[4,3-a][1,4]苯并二氮杂卓-4-乙酸甲酯 CAS No. 1809296-92-1](/img/structure/B611240.png)

6-(1H-吲哚-4-基)-8-甲氧基-1-甲基-4H-[1,2,4]三唑并[4,3-a][1,4]苯并二氮杂卓-4-乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

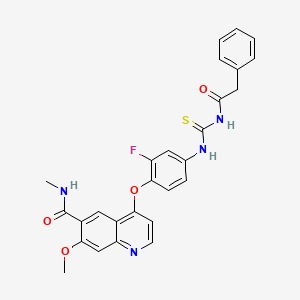

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a triazolo ring, a benzodiazepine ring, and a methoxy group. These structural features suggest that it might have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indole and triazolo rings, followed by the construction of the benzodiazepine ring. The methoxy group and the acetic acid methyl ester would likely be introduced in the final steps of the synthesis .Molecular Structure Analysis

The molecule contains several nitrogen atoms, which could act as hydrogen bond acceptors, and the methoxy group could act as a hydrogen bond donor. These features could be important for its interactions with biological targets .Chemical Reactions Analysis

As a complex organic molecule, this compound could undergo a variety of chemical reactions. The presence of the ester group suggests that it could undergo hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a complex organic molecule, it is likely to be solid at room temperature. Its solubility in water would depend on the presence and position of polar groups .科学研究应用

用于研究的合成:该化合物也称为 TC AC 28,以接近克的规模合成,使其可供研究人员使用。这种合成涉及对该过程最后两个步骤的显着改进,而这两个步骤以前的产率很低 (Khan 等人,2017 年)。

代谢研究:相关化合物 8-氯-6-苯基-4H-s-三唑并[4,3-a][1,4]苯并二氮杂卓 (D—40TA) 在人体、狗和老鼠中的生物转化导致了各种代谢物的鉴定。这项研究突出了代谢途径和在理解药物代谢和安全性中的潜在应用 (Kanai, 1974 年)。

胆碱酯酶抑制:合成了三唑和三唑并噻二嗪衍生物,包括具有吲哚和三唑部分的衍生物,并将其评估为胆碱酯酶抑制剂。这些化合物,特别是化合物 1b 和 1c,显示出有希望的抗胆碱酯酶活性,表明在治疗阿尔茨海默病等疾病中具有潜在应用 (Mohsen, 2012 年)。

抗菌活性:由 1H-吲哚-3-乙酸合成的 1,2,4-三唑和 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的新衍生物对各种微生物表现出显着的抗菌活性,表明它们作为新型抗菌剂的潜力 (Kaplancikli 等人,2008 年)。

抗氧化能力:一些新合成的 6-氨基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-3-基衍生物,带有二甲氧基苯酚部分,被评估了它们的抗氧化能力。特别是化合物 9b 在分析中显示出显着的抗氧化能力,高于抗坏血酸,表明在氧化应激相关疾病中具有潜在应用 (Shakir 等人,2017 年)。

抗炎作用:BDZ 衍生物,包括三唑并[4,3-a][1,5]苯并二氮杂卓衍生物,通过抑制白细胞介素-6 和前列腺素 E2 的产生,在小鼠中表现出抗炎作用。这些发现表明在开发抗炎药中具有潜在应用 (Fruscella 等人,2001 年)。

作用机制

Target of Action

TC AC 28, also known as 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester, is a high-affinity ligand for the bromodomain and extraterminal domain (BET) family of proteins . The primary targets of TC AC 28 are the bromodomains of the BET proteins Brd2(1) and Brd2(2), with dissociation constant (Kd) values of 800 nM and 40 nM respectively . The BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing crucial roles in gene regulation.

Mode of Action

TC AC 28 interacts with its targets, the bromodomains of Brd2(1) and Brd2(2), by binding to them with high affinity . This binding disrupts the interaction between the BET proteins and acetylated histones, thereby modulating the expression of genes regulated by the BET proteins. The exact molecular details of this interaction and the resulting changes in cellular processes are still under investigation.

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-[6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-13-26-27-23-19(12-21(29)31-3)25-22(16-5-4-6-18-15(16)9-10-24-18)17-11-14(30-2)7-8-20(17)28(13)23/h4-11,19,24H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARZHTSXOQRRPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=C5C=CNC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester | |

Q & A

Q1: What is the significance of 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC AC 28) as a chemical probe?

A: TC AC 28 is a highly selective inhibitor of bromo and extra terminal (BET) bromodomains. [] This selectivity makes it a valuable tool for researchers studying the role of BET bromodomains in various biological processes, including gene transcription and epigenetic regulation. The availability of a gram-scale synthesis protocol [] enables researchers to access sufficient quantities of this compound for in-depth investigations.

Q2: How does the structure of 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC AC 28) relate to its activity?

A: While the provided research primarily focuses on the synthesis of TC AC 28 [], it highlights that the compound belongs to a larger class of molecules known as 1,4-benzodiazepines. These molecules are considered "privileged scaffolds" due to their diverse biological activities. [] Further research specifically investigating the structure-activity relationship (SAR) of TC AC 28 and its analogues would be necessary to elucidate how specific structural features influence its potency and selectivity as a BET bromodomain inhibitor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

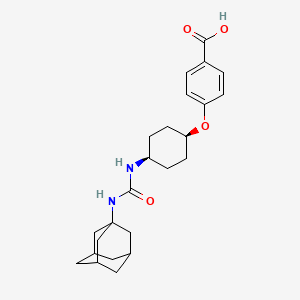

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

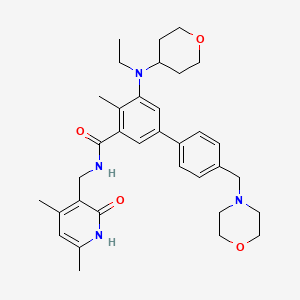

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

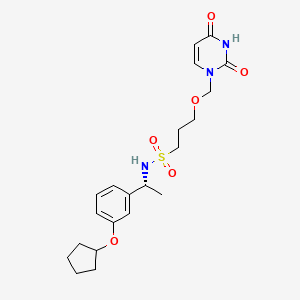

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)